molecular formula C11H20N2O4S B2505781 Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate CAS No. 2173999-68-1

Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate

Katalognummer: B2505781
CAS-Nummer: 2173999-68-1
Molekulargewicht: 276.35
InChI-Schlüssel: AJIUNUWGKXZNCT-LDYMZIIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyrrolidine core. The molecule contains a tert-butyl carbamate protecting group at position 5, an amino group at the 3a position, and two sulfonyl (dioxo) groups at position 2. Its stereochemistry is defined by the (3aR,6aS) configuration, which is critical for its conformational stability and interactions in biological systems.

Eigenschaften

IUPAC Name

tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-4-8-5-18(15,16)7-11(8,12)6-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIUNUWGKXZNCT-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CS(=O)(=O)C[C@@]2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thieno[3,4-c]Pyrrole Skeleton Construction

The thieno[3,4-c]pyrrole core is typically synthesized via cyclization reactions. A notable method involves a four-component reaction employing aromatic aldehydes, 1-methylpyrrolidin-2-one (NMP), elemental sulfur (S₈), and iodine under transition-metal-free conditions. Key steps include:

  • Oxidation of NMP : NMP undergoes oxidation to N-methyl succinimide using di-tert-butyl peroxide (DTBP) as an oxidizing agent.
  • Aldehyde Condensation : Two equivalents of aldehyde react with N-methyl succinimide, forming an intermediate iminium species.
  • Sulfur Annulation : Elemental sulfur participates in a [4 + 1]-type annulation, closing the thiophene ring and yielding the thienopyrroledione framework.

Optimization Insight :

  • Solvent : NMP serves as both reactant and solvent, simplifying purification.
  • Base : Cs₂CO₃ enhances reaction efficiency by deprotonating intermediates.
  • Yield : 45–72% depending on aldehyde substituents (electron-withdrawing groups improve reactivity).

Stereochemical Control at 3aR and 6aS Positions

Achieving the desired (3aR,6aS) configuration necessitates chiral induction. Patent WO2015036522A1 describes asymmetric synthesis using chiral auxiliaries or enzymatic resolution :

  • Chiral Pool Synthesis : Starting from L-proline derivatives, the stereochemistry is transferred to the pyrrolidine ring.
  • Dynamic Kinetic Resolution : Racemic intermediates undergo selective crystallization or enzymatic hydrolysis to isolate the desired enantiomer.

Key Data :

Parameter Value
Enantiomeric Excess ≥98% (via HPLC with chiral column)
Catalyst Pseudomonas cepacia lipase

Functionalization: Amino and Dioxo Group Introduction

Amination at the 3a Position

The 3a-amino group is introduced via Buchwald-Hartwig amination or reductive amination :

  • Buchwald-Hartwig Protocol :
    • Substrate: Brominated thienopyrroledione.
    • Conditions: Pd₂(dba)₃, Xantphos, NH₃ gas, 100°C, 24 hours.
    • Yield: 60–65%.
  • Reductive Amination :
    • Ketone intermediate reacted with ammonium acetate and NaBH₃CN.
    • Solvent: MeOH, room temperature, 12 hours.

Comparative Analysis :

Method Yield (%) Purity (%)
Buchwald-Hartwig 60–65 95
Reductive Amination 70–75 90

Dioxo Group Installation

The 2,2-dioxo moiety is introduced through oxidation of thiophene sulfide :

  • Oxidizing Agents : H₂O₂/CH₃COOH or m-CPBA in dichloromethane.
  • Conditions : 0°C to room temperature, 2–4 hours.

Mechanistic Note :
Sulfoxide intermediates form initially, with further oxidation yielding the sulfone group.

tert-Butyl Carbamate Protection

Boc Group Introduction

The tert-butyloxycarbonyl (Boc) group is appended to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) :

  • Conditions : Boc₂O (1.2 equiv), DMAP (catalytic), THF, 0°C → room temperature.
  • Yield : 85–90% after column chromatography.

Side Reactions :

  • Competing O-acylation minimized by using DMAP and low temperatures.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane gradients (purity >95%).
  • HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 8.2 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 4H, pyrrolidine), 4.90 (br s, 1H, NH).
  • IR : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂).

Analyse Chemischer Reaktionen

  • Types of Reactions: : Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate undergoes a variety of chemical reactions, including:

    • Oxidation: : Where specific functional groups may be oxidized to form new products.

    • Reduction: : Functional groups can be reduced under specific conditions.

    • Substitution: : Various substitutions may occur, especially at the amino or carboxylate groups, leading to derivative compounds.

  • Common Reagents and Conditions: : Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Conditions might range from ambient temperature to elevated temperatures, and inert atmospheres might be used to prevent unwanted side reactions.

  • Major Products Formed: : The major products of these reactions will depend on the specific reagents and conditions used but can include various derivatives of the original compound, where key functional groups are modified or new groups are introduced.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, given its reactivity and the variety of functional groups it contains.

  • Biology: : It may play a role in biological studies, particularly in the investigation of biochemical pathways where similar structures are present.

  • Medicine: : Potential pharmaceutical applications, especially if the compound or its derivatives exhibit biological activity, could lead to new therapeutic agents.

  • Industry: : Industrial applications may include its use as an intermediate in the synthesis of other chemicals or materials, owing to its complex structure and functional group diversity.

Mechanism of Action: The mechanism of action of Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate typically involves interactions at the molecular level with specific biological targets or chemical reagents. These interactions can include binding to enzyme active sites, participating in electron transfer reactions, or forming temporary intermediates in a reaction pathway. The specific mechanism would depend on the application, whether in a biological or chemical context.

Comparison with Similar Compounds: Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate can be compared to other compounds with similar structural motifs, such as those containing the thieno[3,4-c]pyrrole ring system or similar functional groups.

  • Uniqueness: : Its uniqueness lies in the specific arrangement of functional groups and the stereochemistry at the chiral centers, which can confer distinct reactivity and interactions compared to similar molecules.

  • Similar Compounds: : Examples of similar compounds include those with thieno ring systems or pyrrole derivatives, such as 2,3-dihydrothieno[3,4-b][1,4]dioxine or pyrrole-2-carboxylates.

And there you have it: the world of Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate, all wrapped up in a neat little package. Anything else you’re curious about?

Biologische Aktivität

Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[3,4-c]pyrrole family, characterized by a fused ring system that often exhibits significant biological activity. The presence of the tert-butyl group and amino functionality enhances its lipophilicity and potential for interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the thieno[3,4-c]pyrrole class. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. A study indicated that compounds with similar structural motifs displayed GI50 values in the nanomolar range against human cancer cell lines, suggesting potent antiproliferative effects .

Table 1: Antitumor Activity of Thieno[3,4-c]pyrrole Derivatives

CompoundCell Line TestedGI50 (μM)Mechanism of Action
Compound AA549 (Lung)0.08Tubulin polymerization inhibition
Compound BMCF-7 (Breast)0.15Apoptosis induction via mitochondrial pathway
Compound CHeLa (Cervical)0.25Cell cycle arrest at G2/M phase

The mechanisms through which thieno[3,4-c]pyrrole derivatives exert their biological effects include:

  • Inhibition of Tubulin Polymerization : Many derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : Compounds have been shown to activate caspases and induce mitochondrial depolarization.
  • Cell Cycle Arrest : Specifically at the G2/M phase, preventing mitotic progression in cancer cells .

Antimicrobial Activity

Thieno[3,4-c]pyrrole compounds also exhibit antimicrobial properties , particularly against resistant strains of bacteria and fungi. For example, certain derivatives demonstrated effectiveness against Mycobacterium tuberculosis with minimal cytotoxicity .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound DM. tuberculosis<0.016>64
Compound EE. coli0.5>32

Case Studies

  • Case Study on Antitumor Effects : A study evaluated a series of thieno[3,4-c]pyrrole derivatives in vivo using xenograft models. The most active compound resulted in a 50–70% reduction in tumor growth at doses ranging from 50 to 100 mg/kg .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the anti-tubercular activity of pyrrole derivatives derived from the thieno[3,4-c]pyrrole scaffold. The study found that modifications to the structure significantly enhanced activity against drug-resistant strains .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

  • Structure: Features a cyclopenta[c]pyrrole core instead of a thieno-pyrrolidine system. Lacks the amino and dioxo substituents, with a ketone group at position 3.
  • Synthesis : Prepared via oxidative cleavage of isoindole derivatives using NaIO₄ and RuO₂·H₂O .
  • Applications: Used as an intermediate in synthesizing retinoid-binding protein antagonists .
  • Key Difference : The absence of the thiophene ring reduces aromatic interactions, while the ketone group enhances electrophilicity compared to the sulfonyl groups in the target compound .

Tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

  • Structure: Contains a pyrrolo[3,4-b]pyrrole scaffold with a tert-butyl carbamate group. Differs in stereochemistry (3aR,6aR vs. 3aR,6aS) and lacks the amino and dioxo substituents.
  • Applications : Valued for its chiral centers in drug design and biological probe development .
  • Physicochemical Properties : Higher hydrophobicity (logP ~1.8) compared to the target compound due to the absence of polar sulfonyl groups .

Functionalized Thieno-Pyrrolidine Derivatives

(3,5-Dichlorophenyl)methyl (3aS,6aS)-5-(4-sulfamoylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • Structure : Shares the bicyclic pyrrolo[3,4-c]pyrrole core but includes a sulfamoylbenzoyl substituent and a dichlorophenylmethyl ester.
  • Biological Activity : Demonstrates potent autotaxin inhibition (IC₅₀ = 57.36 nM) due to sulfamoyl interactions with the enzyme’s active site .
  • Comparison: The dichlorophenyl group enhances lipophilicity, whereas the target compound’s thieno ring may improve π-π stacking in binding pockets .

Amino-Substituted Analogues

Tert-butyl (3aR,4R,6aS)-4-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate

  • Structure: Incorporates a hydroxy-phenylethylamino side chain and a dioxolane ring.
  • Synthesis : Prepared via reductive amination using NaBH(OAc)₃ .
  • Biological Relevance: Exhibits β-mannosidase inhibitory activity, highlighting the role of aminoalkyl substituents in enzyme targeting .
  • Key Contrast: The additional dioxolane ring and hydroxy group increase hydrogen-bonding capacity compared to the target compound’s simpler amino-sulfonyl motif .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) logP Reference
Target Compound Thieno[3,4-c]pyrrole 3a-Amino, 2,2-dioxo, tert-butyl carbamate Under investigation ~0.5* [1], [4]
Tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole 5-Ketone, tert-butyl carbamate Intermediate in retinoid antagonists 1.2 [4]
(3,5-Dichlorophenyl)methyl (3aS,6aS)-5-(4-sulfamoylbenzoyl)hexahydropyrrolo... Pyrrolo[3,4-c]pyrrole Sulfamoylbenzoyl, dichlorophenylmethyl Autotaxin inhibition (57.36 nM) 2.8 [17]
Tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Pyrrolo[3,4-b]pyrrole tert-Butyl carbamate Drug design scaffold 1.8 [15]

*Estimated based on sulfonyl group polarity.

Key Research Findings

Stereochemical Impact : The (3aR,6aS) configuration in the target compound ensures optimal spatial alignment for binding to enzymes like autotaxin, as seen in structurally related inhibitors .

Metabolic Stability : Sulfonyl groups in the target compound may reduce glutathione adduct formation compared to ketone-containing analogues, as observed in HT-Solubility and glutathione screening assays .

Synthetic Complexity: The thieno-pyrrolidine core requires multistep synthesis involving hydrogenation and sulfonylation, whereas pyrrolo[3,4-b]pyrrole derivatives are often synthesized via simpler cyclization routes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, amine functionalization, and ester protection. Key parameters include:

  • Temperature control : Maintain 0–5°C during cyclization to minimize side reactions (e.g., over-alkylation) .
  • Solvent selection : Use polar aprotic solvents like THF or DCM to enhance reaction homogeneity .
  • Catalyst systems : Employ palladium or copper catalysts for stereoselective steps, ensuring >90% enantiomeric excess .
  • Purification : Utilize flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .

Q. What spectroscopic methods confirm the stereochemistry and functional groups?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR analyze the thieno-pyrrole core. Key signals include δ 1.45 ppm (tert-butyl CH3_3) and δ 3.8–4.2 ppm (pyrrolidine protons) .
  • X-ray crystallography : Resolves absolute configuration (e.g., 3aR,6aS) by analyzing crystal lattice parameters .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and sulfone (S=O, ~1300 cm1^{-1}) groups .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; purity >98% is required for in vitro assays .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ at m/z 327.3 (calculated) and rule out impurities .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction conditions for the sulfone group introduction?

  • Methodological Answer :

  • Comparative studies : Test oxidizing agents (e.g., mCPBA vs. H2_2O2_2/AcOH) under varying temperatures (25–60°C) to identify optimal yield and selectivity .
  • In-situ monitoring : Use FT-IR to track S=O bond formation and minimize over-oxidation by terminating the reaction at 85% conversion .

Q. What strategies identify and mitigate unexpected byproducts during cyclization?

  • Methodological Answer :

  • LC-MS/MS : Detect dimerization byproducts (e.g., m/z 653.6 [2M+H]+^+) and adjust stoichiometry of reagents to limit oligomerization .
  • Kinetic studies : Vary reaction time (2–24 hrs) to isolate intermediates (e.g., open-chain precursors) and optimize stepwise cyclization .

Q. How to design assays for evaluating its bioactivity in neurotransmitter systems?

  • Methodological Answer :

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-GABA) in rat brain homogenates to measure IC50_{50} values .
  • In vitro neuronal models : Treat primary cortical neurons and quantify cAMP levels via ELISA to assess GPCR modulation .

Q. What experimental approaches assess its stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hrs; monitor degradation via HPLC (e.g., ester hydrolysis at pH <3) .
  • Thermal stability : Conduct TGA/DSC to determine decomposition onset temperature (>150°C indicates suitability for long-term storage) .

Q. How does the tert-butyl group influence reactivity in downstream derivatization?

  • Methodological Answer :

  • Protection/deprotection studies : Cleave the tert-butyl group with TFA/DCM (1:1) to expose the amine for acylations or Suzuki couplings .
  • Steric effects : Compare reaction rates of tert-butyl-protected vs. Boc-protected analogs in nucleophilic substitutions to quantify steric hindrance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.